molecular formula C11H8F3N3O2 B042143 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 916975-92-3

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No. B042143
M. Wt: 271.19 g/mol
InChI Key: JMLCVCGQBRZYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole is a compound that belongs to the imidazole class. It is characterized by its diverse chemical reactions and properties, which make it relevant in various chemical synthesis and research applications.

Synthesis Analysis

The synthesis of imidazole derivatives, such as 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole, often involves multi-step chemical processes. One example is the one-pot synthesis of trisubstituted imidazoles through [2 + 2 + 1] cycloannulation, involving the reaction of 1,3-diketones, methylamines, and sodium nitrite, leading to the formation of highly functionalized imidazole derivatives under mild conditions (Yugandar et al., 2016).

Scientific Research Applications

1. Organic Chemistry - Synthesis of Organic Compounds

  • Application Summary : “4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole” is used as an intermediate in the synthesis of substituted pyrimidinylaminobenzamides . These compounds have been shown to inhibit one or more tyrosine kinases, such as c-Abl, Bcr-Abl, the receptor tyrosine kinases PDGF-R, Flt3, VEGF-R, EGF-R, and c-Kit .
  • Methods of Application : The synthesis of this compound involves a 4-step synthetic route starting with an aromatic substitution reaction . The process involves reducing 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole (IX), preferably using hydrogen in the presence of a transition metal catalyst, in a suitable polar solvent .
  • Results or Outcomes : As a result of this process, compounds of formula (II) can be used for the treatment of certain neoplastic diseases, such as leukemia .

2. Medicinal Chemistry - Human Neutrophil Elastase (hNE) Inhibitors

  • Application Summary : This compound has been used in the development of Human neutrophil elastase (hNE) inhibitors for the treatment of Acute Respiratory Distress Syndrome (ARDS) . Various benzenesulfonic acid derived compounds were synthesized and evaluated as competitive inhibitors of hNE .
  • Methods of Application : The synthesis of these compounds is described in Scheme 1. Acids chlorides, derived from the reaction various carboxylic acids (1a–h), with thionyl chloride .
  • Results or Outcomes : Biological screening revealed that compound 4f shows moderate inhibitory activity (IC 50 = 35.2 μM) against hNE .

3. Organic Chemistry - Preparation of Travoprost

  • Application Summary : 3- (Trifluoromethyl)phenol (3-Hydroxybenzotrifluoride) was used in the preparation of travoprost, an antiglaucoma agent .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcome of this application is the successful synthesis of travoprost .

4. Organic Chemistry - Synthesis of Organic Compounds

  • Application Summary : This compound is used as an intermediate for the preparation of substituted pyrimidinylaminobenzamides . These compounds have been shown to inhibit one or more tyrosine kinases, such as c-Abl, Bcr-Abl, the receptor tyrosine kinases PDGF-R, Flt3, VEGF-R, EGF-R and c-Kit .
  • Methods of Application : The synthesis involves a reaction of 1-bromo-3-nitro-5-trifluoromethyl-benzene with 4-methyl-1H-imidazole in the presence of a transition metal catalyst, such as a copper, palladium or nickel compound .
  • Results or Outcomes : As a result, compounds of formula (II) can be used for the treatment of certain neoplastic diseases, such as leukemia .

5. Organic Chemistry - Multistep Synthesis

  • Application Summary : This compound is used in a multistep synthesis process . The process involves a nitration, a conversion from the nitro group to an amine, and a bromination .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcome of this application is the successful synthesis of the target compound .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c1-7-5-16(6-15-7)9-2-8(11(12,13)14)3-10(4-9)17(18)19/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLCVCGQBRZYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589949
Record name 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

CAS RN

916975-92-3
Record name 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916975-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916975923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.210.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR76KC6BSK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 1-bromo-3-nitro-5-trifluoromethyl-benzene (4.05 g, 15 mmol), 4-methyl-1H-imidazole (2.01 g, 24 mmol, 98%), and potassium carbonate (3.73 g, 27 mmol) in N,N-dimethylformamide (10 mL) are added ethylenediamine (0.141 mL, 2.1 mmol) and copper(I) iodide (0.204 g, 1.05 mmol). The vigorously stirred mixture is heated to 110° C. for 23 hours. After that, most of the 1-bromo-3-nitro-5-trifluoromethyl-benzene is converted, and the suspension is allowed to cool down to room temperature. The mixture is diluted with tert-butyl methyl ether (30 mL) and 5% aqueous NaCl solution (30 mL) and isopropyl acetate (15 mL) are added. The aqueous layer is separated and extracted with a mixture of tert-butyl methyl ether (10 mL) and isopropyl acetate (5 mL). The organic layers are combined and filtered. The filtrate is washed with water (10 mL), treated for 5 minutes with ethylenediamine (0.303 mL), washed with water (10 mL), 5% aqueous sodium metabisulfite solution (10 mL) and water (10 mL) before it is treated with activated carbon (1.2 g) at room temperature for 1 hour. The suspension is filtered using filter aid, and the filtrate is evaporated to dryness under reduced pressure to give a clear, red-brown oil which solidifies upon standing at room temperature. The obtained solid is purified by column chromatography on silica gel eluting with a 4:5 mixture of ethyl acetate and hexane (in the presence of 0.5 volume % of triethylamine) to afford mainly 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole as a pale yellow solid. Yield: 21.1% (HPLC purity: 96.7 area %) Melting point: 118-119° C.
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.141 mL
Type
reactant
Reaction Step Two
Quantity
0.204 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of 4-methyl-1H-imidazole (1.178 g, 14.35 mmol) in DMF (15 mL) was added to a solution of 1-fluoro-3-nitro-5-(trifluoromethyl)benzene (2 g, 9.56 mmol) in DMF (15 mL). Cs2CO3 (6.23 g, 19.13 mmol) was added and the mixture was stirred at 80° C. for 8 h. The mixture was cooled to rt and then the solution was concentrated and distributed between EA and saturated NaHCO3 solution. The combined organic extract was washed with brine, dried over MgSO4, filtered and concentrated. The crude material was purified by silica column chromatography (PE/EA=5:1). All fractions found to contain product by TLC (PE/EA=1:1, Rf=0.5) were combined and concentrated to yield a light yellow solid of 4-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole (800 mg, 2.95 mmol, 30.8% yield): 1H NMR (400 MHz, CD3OD) δ 8.61-8.78 (m, 1H), 8.44-8.51 (m, 1H), 8.31-8.39 (m, 2H), 7.55 (s, 1H), 2.27 (s, 3H); ES-LCMS m/z 272.0 (M+H).
Quantity
1.178 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
6.23 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole
Reactant of Route 3
Reactant of Route 3
4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole
Reactant of Route 4
Reactant of Route 4
4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole
Reactant of Route 5
Reactant of Route 5
4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole
Reactant of Route 6
Reactant of Route 6
4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole

Citations

For This Compound
2
Citations
Z Yang, Y Ai, S Wan, Z Yang, H Li, Z Li, C Huang… - Bioorganic & Medicinal …, 2022 - Elsevier
C-Abl is involved in various biological processes and plays an important role in neurodegenerative diseases, especially Parkinson's disease (PD). Previous studies have found that …
Number of citations: 1 www.sciencedirect.com
S Shukla, A Kouanda, L Silverton, TT Talele… - pstorage-acs-6854636.s3 …
Samples were analyzed for purity on an Agilent 1200 series LC/MS using a Zorbax Eclipse XBD-C8 reverse phase (5 micron, 4.6 x 150mm) column and a 1.1 mL/min flow rate. A …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.